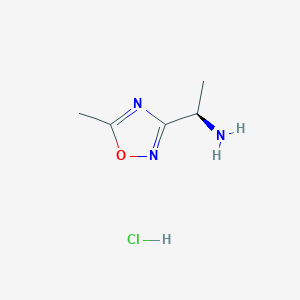
2-(3-Chlorophenyl)nicotinic acid
Übersicht
Beschreibung
2-(3-Chlorophenyl)nicotinic acid, also known as 3-chloroisonicotinic acid, is a chemical compound with the molecular formula C12H8ClNO2. It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-chlorophenyl)nicotinic acid has been described in a study . The compound was synthesized and characterized using spectral techniques .Wissenschaftliche Forschungsanwendungen
Industrial and Ecological Production of Nicotinic Acid
The industrial production of nicotinic acid is crucial for its widespread application in nutrition, medicine, and agriculture. A literature review highlights ecological methods to produce nicotinic acid from commercially available raw materials, focusing on sustainable and environmentally friendly processes. This approach addresses the need for green chemistry and the reduction of environmental burdens associated with traditional production methods (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity
Innovative research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has uncovered compounds with significant herbicidal activity against various plant species. This discovery opens new avenues for the development of natural-product-based herbicides, offering a more sustainable and potentially less harmful alternative to synthetic agrochemicals (Yu et al., 2021).
Anti-Inflammatory and Analgesic Properties
A series of 2-(3-chloroanilino)nicotinic acid hydrazides have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The findings demonstrate moderate to excellent efficacy in reducing inflammation and pain, suggesting potential applications in developing new therapeutic agents for treating inflammatory diseases and pain management (Navidpour et al., 2014).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives have been studied for their effects on vasorelaxation and antioxidation, revealing a novel class of compounds with significant potential for treating cardiovascular diseases. These compounds exhibit dose-dependent vasorelaxation and strong antioxidant properties, suggesting their utility in developing therapies for cardiovascular conditions and oxidative stress-related diseases (Prachayasittikul et al., 2010).
Mechanisms of Nicotinic Acid-Induced Flushing
Research into the mechanisms underlying the flushing response induced by nicotinic acid has identified the activation of the capsaicin receptor TRPV1 and the involvement of epidermal Langerhans cells. These studies provide insights into the cellular processes mediating this common side effect of nicotinic acid therapy, potentially guiding strategies to mitigate flushing and improve patient compliance (Ma et al., 2014; Benyó et al., 2006).
Wirkmechanismus
Target of Action
2-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the hepatocytes, where it inhibits diacylglycerol acyltransferase-2 .
Mode of Action
The compound interacts with its targets by modulating triglyceride synthesis in the liver, which leads to the degradation of apolipoprotein B (apo B), or by modulating lipolysis in adipose tissue . This results in decreased production of low-density lipoproteins .
Biochemical Pathways
The compound affects the NAD+ synthesis and salvage pathways . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway, while nicotinamide, a product of numerous ADP-ribosylation enzymes and SIRT family deacetylases, is converted to NAD+ via a two-step reaction pathway . These pathways play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that nicotinic acid and its derivatives have a wide range of biological applications .
Result of Action
The molecular and cellular effects of the compound’s action include decreased lipid levels and apo B-containing lipoproteins . This can lead to a reduction in the risk of myocardial infarctions . Additionally, some nicotinamide derivatives have shown promising antibacterial and antibiofilm properties .
Biochemische Analyse
Biochemical Properties
2-(3-Chlorophenyl)nicotinic acid, like other nicotinic acid derivatives, plays a crucial role in biochemical reactions. It acts as a precursor to nicotinamide coenzymes, which are vital electron donors or acceptors in redox reactions catalyzed by various enzymes
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other nicotinic acid derivatives .
Metabolic Pathways
This compound is involved in the metabolic pathways that produce nicotinamide coenzymes . These coenzymes interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQVZBJLYYHDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680762 | |
| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226215-76-4 | |
| Record name | 2-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)
![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)






![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)



